REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][N:20]=1>C1(C)C=CC=CC=1.CCO.C([O-])(O)=O.[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=2)=[N:20][CH:21]=1 |f:1.2.3,7.8,9.10.11.12|
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Name
|
|
Quantity
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501 mg
|
Type
|
reactant
|
Smiles
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OCC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
338 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
89 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 89° C. for 200 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed for 15 min (vacuum pump)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
N2 was added
|
Type
|
CUSTOM
|
Details
|
the stirred mixture was again degassed for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
N2 was added
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
The extracts were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with CH2Cl2 and 0-25% Et2O/petroleum ether firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 33-50% Et2O/petroleum ether
|
Reaction Time |
200 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |